Tetrasodium 7,7'-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate)
Description
This compound is a tetrasodium salt featuring a central 1,3,5-triazine ring substituted with phenylamino groups, bridged via diimino linkages to two naphthalene sulphonate moieties. Each naphthalene unit is further functionalized with azo groups linked to 4-methoxy-2-sulphonatophenyl substituents.
The compound’s synthesis likely involves sequential nucleophilic substitution reactions on triazine dichloride intermediates, followed by diazo coupling and sulphonation steps. Spectral characterization (e.g., IR, NMR) would confirm the presence of key functional groups:
Properties
CAS No. |
42972-25-8 |
|---|---|
Molecular Formula |
C43H30N10Na4O16S4 |
Molecular Weight |
1163.0 g/mol |
IUPAC Name |
tetrasodium;7-[[4-anilino-6-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-8-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C43H34N10O16S4.4Na/c1-68-25-10-14-31(37(18-25)72(62,63)64)50-52-33-20-35(70(56,57)58)29-16-23(8-12-27(29)39(33)54)45-42-47-41(44-22-6-4-3-5-7-22)48-43(49-42)46-24-9-13-28-30(17-24)36(71(59,60)61)21-34(40(28)55)53-51-32-15-11-26(69-2)19-38(32)73(65,66)67;;;;/h3-21,54-55H,1-2H3,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H3,44,45,46,47,48,49);;;;/q;4*+1/p-4 |
InChI Key |
LCVMEOAZQPQYKC-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=CC(=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC7=C(C=C(C(=C7C=C6)O)N=NC8=C(C=C(C=C8)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate) typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline under controlled conditions.
Azo Coupling Reaction: The triazine core is then subjected to azo coupling with 4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate. This step involves diazotization of the aromatic amine followed by coupling with the naphthalene derivative.
Sulfonation: The final step involves sulfonation to introduce sulfonate groups, enhancing the solubility of the compound in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the reactions under controlled temperatures and pressures.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino and azo groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The triazine core can undergo substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium dithionite and zinc dust are used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the phenylamino and azo groups.
Reduction Products: Amines formed from the cleavage of azo bonds.
Substitution Products: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a dye in textile and paper industries due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent in colorimetric analysis for detecting various ions and compounds.
Biology
Biological Staining: Used in histology and cytology for staining tissues and cells, providing contrast for microscopic examination.
Medicine
Diagnostic Tools: Utilized in diagnostic assays and tests due to its colorimetric properties.
Industry
Textile Industry: Widely used as a dye for fabrics, providing long-lasting and vibrant colors.
Paper Industry: Used in the paper industry for coloring paper products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets include various substrates in the textile and paper industries, where it binds to fibers and other materials, imparting color through physical and chemical interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazine-based azo dyes with sulphonate functionalities. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Table 2: Spectral and Stability Data
Key Findings:
Structural Influence on Solubility : The number and position of sulphonate groups directly correlate with aqueous solubility. The target compound’s four sulphonate groups ensure superior solubility (>100 g/L) compared to analogues with fewer sulphonates .
Thermal Stability : Compounds with halogenated triazine cores (e.g., 70833-54-4) exhibit lower thermal stability due to weaker C–Cl bonds, while methoxy or methyl substituents enhance stability .
Optical Properties : Extended conjugation (e.g., dimethoxybiphenyl in 67906-44-9) shifts λmax to higher wavelengths, critical for specific dye applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
